molecular formula C15H16N4O2S B8377356 4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(4-nitrobenzylidene)thiosemicarbazide

4-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-(4-nitrobenzylidene)thiosemicarbazide

Cat. No. B8377356
M. Wt: 316.4 g/mol
InChI Key: NGSNIKMIAFFSKP-UHFFFAOYSA-N
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Patent
US06794400B2

Procedure details

The title compound was prepared from a mixture of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide (100 mg, 0.56 mmol) and 4-nitrobenzaldehyde (85 mg, 0.56 mmol) similar to Example 3 and isolated as a yellow solid (84 mg, 47%). 1H NMR (CDCl3): 9.80 (s, 1H), 8.28 (d, J=9.0 Hz, 2H), 7.90 (s, 1H), 7.78 (d, J=8.7 Hz, 2H), 7.47 (d, J=7.2 Hz, 1H), 6.26-6.14 (m, 2H), 4.30-4.26 (m, 1H), 3.08 (s, 1H), 2.99 (s, 1H), 1.96-1.89 (m, 1H), 1.70 (d, J=9.0 Hz, 1H), 1.51 (d, J=9.0 Hz, 1H), 1.47-1.41 (m, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[NH:8][C:9]([NH:11][NH2:12])=[S:10].[N+:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)([O-:15])=[O:14]>>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[NH:8][C:9](=[S:10])[NH:11][N:12]=[CH:20][C:19]1[CH:22]=[CH:23][C:16]([N+:13]([O-:15])=[O:14])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C12C(CC(C=C1)C2)NC(=S)NN
Name
Quantity
85 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)NC(NN=CC2=CC=C(C=C2)[N+](=O)[O-])=S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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